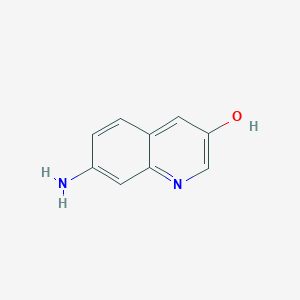

7-Aminoquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-aminoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCYEUNEXNNAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of 7-Aminoquinolin-3-ol: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Specifically, amino- and hydroxy-substituted quinolines are of significant interest due to their potential as kinase inhibitors, antimalarial agents, and fluorescent probes. This guide provides an in-depth exploration of a plausible and efficient synthetic pathway to 7-aminoquinolin-3-ol, a promising building block for the development of novel therapeutics. We will delve into the strategic considerations behind the chosen synthetic route, the intricate mechanisms of the key reactions, and provide detailed experimental protocols.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis of this compound suggests a strategy centered on the initial construction of a suitably substituted quinoline core, followed by functional group interconversion. The chosen forward synthesis hinges on a two-step sequence:

-

Formation of the Quinoline Core: A Doebner-von Miller reaction is employed to construct the 7-nitroquinolin-3-ol intermediate. This classic quinoline synthesis is selected for its reliability and the ability to control substituent placement through the choice of starting materials.[1][2][3]

-

Reduction of the Nitro Group: The final step involves the selective reduction of the 7-nitro group to the corresponding amine via catalytic hydrogenation, a well-established and high-yielding transformation.[4]

This pathway is advantageous due to the commercial availability of the starting materials, the robustness of the reactions, and the strategic placement of the nitro group as a precursor to the desired amino functionality.

Part 1: Synthesis of 7-Nitroquinolin-3-ol via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] In our proposed synthesis, we will react m-nitroaniline with an α,β-unsaturated aldehyde that will lead to the formation of the hydroxyl group at the 3-position.

Reaction Scheme:

Caption: Doebner-von Miller synthesis of 7-nitroquinolin-3-ol.

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[2][5] However, a generally accepted pathway involves the following key steps:

-

Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of m-nitroaniline to the α,β-unsaturated carbonyl compound. The acidic conditions protonate the carbonyl oxygen, activating the electrophile.

-

Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the protonated carbonyl carbon (or a related electrophilic species). The directing effects of the amino and nitro groups on the aniline ring favor cyclization at the position ortho to the amino group, leading to the formation of the dihydroquinoline intermediate.

-

Dehydration and Oxidation: The dihydroquinoline intermediate then undergoes dehydration to form a 1,2-dihydroquinoline. Subsequent oxidation, often by an oxidizing agent present in the reaction mixture or by air, leads to the aromatic 7-nitroquinolin-3-ol.

Caption: Mechanistic pathway of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 7-Nitroquinolin-3-ol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| m-Nitroaniline | 138.12 | 13.8 g | 0.1 |

| Acrolein | 56.06 | 6.2 mL | 0.11 |

| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |

| Ferrous Sulfate Heptahydrate | 278.01 | 1.0 g | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add m-nitroaniline (13.8 g, 0.1 mol) and water (100 mL).

-

Carefully add concentrated sulfuric acid (20 mL) to the mixture while cooling the flask in an ice bath.

-

Add ferrous sulfate heptahydrate (1.0 g) to the mixture.

-

Heat the mixture to 100°C with stirring.

-

Slowly add acrolein (6.2 mL, 0.11 mol) through the dropping funnel over a period of 1 hour, maintaining the temperature between 100-110°C.

-

After the addition is complete, continue to heat the reaction mixture at 110°C for an additional 3 hours.

-

Allow the mixture to cool to room temperature and then pour it onto 500 g of crushed ice.

-

Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is alkaline to litmus paper.

-

The precipitate of crude 7-nitroquinolin-3-ol is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain pure 7-nitroquinolin-3-ol.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

The final step in the synthesis is the reduction of the nitro group at the 7-position to an amino group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile.[4] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose.

Reaction Scheme:

Caption: Catalytic hydrogenation of 7-nitroquinolin-3-ol.

Mechanism of Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of a nitro group on a heterogeneous catalyst like Pd/C involves a series of steps on the catalyst surface:

-

Adsorption: Both the 7-nitroquinolin-3-ol and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved on the catalyst surface, forming reactive atomic hydrogen species.

-

Stepwise Reduction: The nitro group is reduced in a stepwise manner. This is thought to proceed through nitroso and hydroxylamino intermediates.

-

Desorption: Once the reduction to the amino group is complete, the final product, this compound, desorbs from the catalyst surface into the solvent.

Caption: Stepwise reduction of the nitro group on a catalyst surface.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Nitroquinolin-3-ol | 190.16 | 9.5 g | 0.05 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Hydrogen Gas | 2.02 | Balloon or Parr apparatus | - |

Procedure:

-

In a 500 mL hydrogenation flask, dissolve 7-nitroquinolin-3-ol (9.5 g, 0.05 mol) in ethanol (200 mL).

-

Carefully add 10% Pd/C catalyst (0.5 g) to the solution.

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Conclusion and Future Outlook

The described two-step synthesis provides a reliable and scalable route to this compound. The strategic use of the Doebner-von Miller reaction allows for the efficient construction of the quinoline core with the desired substitution pattern, while the subsequent catalytic hydrogenation offers a clean and effective method for the introduction of the amino group. This synthetic pathway provides a solid foundation for the production of this compound, a valuable intermediate for the exploration of new chemical space in drug discovery and materials science. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to even more efficient and sustainable production of this important molecule.

References

An In-depth Technical Guide to 7-Aminoquinolin-3-ol: Physicochemical Properties, Synthesis, and Analytical Methodologies

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of its electronic, steric, and hydrogen-bonding properties, which in turn dictates its biological activity and material characteristics. This guide provides a comprehensive technical overview of 7-Aminoquinolin-3-ol, a specific, yet under-characterized, derivative of the quinoline family.

Due to the limited availability of direct experimental data for this compound (CAS 1261810-14-3) in publicly accessible literature, this guide will provide a robust framework for its study. We will present predicted physicochemical properties, propose a viable synthetic route, and detail standardized experimental protocols for the empirical determination of its key characteristics. Furthermore, by drawing on data from closely related isomers and analogs, we aim to provide researchers, scientists, and drug development professionals with a solid foundation for their work with this and similar compounds.

Molecular Structure and Core Chemical Identity

This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring. An amino group is substituted at the 7-position, and a hydroxyl group is at the 3-position. This substitution pattern imparts both basic (amino group) and acidic (hydroxyl group) characteristics to the molecule, suggesting a complex pH-dependent behavior.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

Canonical SMILES: C1=CC2=C(C=C(C=C2)N)N=C(C=C1)O

The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (the nitrogen of the quinoline ring and the oxygen of the hydroxyl group) suggests that this compound is likely to exhibit significant intermolecular interactions, influencing its melting point, boiling point, and solubility.

Diagram of the Molecular Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, this section presents a combination of predicted values for the target compound and experimental data for structurally related isomers to provide a scientifically grounded estimation of its properties.

| Property | Predicted Value for this compound | Experimental Value for Related Compounds |

| Melting Point (°C) | Not available | 93.5-94 (for 7-Aminoquinoline)[3] |

| Boiling Point (°C) | Not available | 324.3 ± 15.0 (Predicted for 7-Aminoquinoline)[3] |

| pKa (acidic) | ~9.0 (predicted for the hydroxyl group)[4] | Not available |

| pKa (basic) | ~6.6 (predicted for the amino group)[3] | Not available |

| LogP | 1.523 (predicted for 3-Aminoquinolin-7-ol)[4] | Not available |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[5] | Low water solubility for 8-Aminoquinoline, soluble in ethanol and DMSO.[6] |

Expert Insights on Physicochemical Properties:

-

Melting Point: The presence of both amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, which would suggest a relatively high melting point, likely higher than that of 7-Aminoquinoline which lacks the hydroxyl group.[3]

-

pKa: The molecule is amphoteric. The hydroxyl group at the 3-position is expected to have a pKa typical of a phenolic hydroxyl group, while the amino group at the 7-position will have a basic pKa. The exact values will be influenced by the electron-withdrawing effect of the quinoline ring system. Accurate determination of these pKa values is crucial for understanding its behavior in biological systems and for developing analytical methods.

-

Solubility: The aromatic core suggests low solubility in water. However, the ionizable amino and hydroxyl groups mean that solubility will be highly pH-dependent. At acidic pH, the amino group will be protonated, and at basic pH, the hydroxyl group will be deprotonated, both of which should increase aqueous solubility.[5] For non-aqueous solvents, polar organic solvents like DMSO, DMF, and alcohols are expected to be effective.[5]

Proposed Synthesis of this compound

Proposed Retrosynthetic Pathway:

Caption: A proposed retrosynthetic pathway for this compound.

Forward Synthetic Approach (Hypothetical):

-

Skraup or Doebner-von Miller Reaction: Reacting 3-amino-4-nitrophenol with glycerol in the presence of an oxidizing agent (like sulfuric acid and an arsenic compound or nitrobenzene) could yield 7-nitroquinolin-3-ol. The conditions for this reaction would need to be carefully optimized to favor the desired cyclization.

-

Reduction of the Nitro Group: The nitro group of 7-nitroquinolin-3-ol can then be reduced to the corresponding amino group. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl), would be applicable.

This proposed synthesis provides a logical and experimentally feasible route to this compound, utilizing well-established named reactions in heterocyclic chemistry.

Experimental Protocols for Physicochemical Characterization

For a compound with limited available data, empirical determination of its physicochemical properties is paramount. The following are detailed, self-validating protocols for determining the solubility and pKa of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Methodology:

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values, or organic solvents).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant and the dilution factor.

Protocol 2: pKa Determination by UV-Metric Titration

This method is suitable for compounds that possess a chromophore and whose UV-Vis spectrum changes with protonation state.

Workflow for pKa Determination by UV-Metric Titration:

Caption: Workflow for determining pKa using UV-metric titration.

Detailed Methodology:

-

Instrument Setup: Use a UV-Vis spectrophotometer equipped with a thermostatted cell holder and a pH meter.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary for initial dissolution).

-

Titration: Place the solution in the cuvette and begin the titration by adding small, precise aliquots of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). After each addition, stir the solution to ensure homogeneity and record both the pH and the full UV-Vis spectrum.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the measured pH. This should generate a sigmoidal curve.

-

pKa Calculation: The pKa is the pH at the inflection point of the sigmoidal curve. This can be determined by taking the first derivative of the curve or by using appropriate software for non-linear regression analysis. For a molecule with multiple pKa values, multiple inflection points may be observed.

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. Protons on the benzene ring will be influenced by the electron-donating amino group, while protons on the pyridine ring will be affected by the hydroxyl group and the ring nitrogen. The amino and hydroxyl protons may appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts of the carbons bearing the amino and hydroxyl groups (C7 and C3) will be significantly shifted compared to unsubstituted quinoline.

-

IR Spectroscopy: The spectrum will be characterized by N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹), a broad O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-N and C-O stretching bands.

-

UV-Vis Spectroscopy: The quinoline ring system is a strong chromophore. The spectrum is expected to show multiple absorption bands in the UV region, corresponding to π → π* transitions. The positions of these bands will be influenced by the auxochromic amino and hydroxyl groups.

Potential Applications and Biological Relevance

The quinoline nucleus is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][8][22][23] The specific substitution pattern of this compound, with both an amino and a hydroxyl group, makes it an interesting candidate for further investigation in several areas:

-

Drug Discovery: The amino and hydroxyl groups provide sites for further chemical modification to create libraries of new compounds for screening against various biological targets. Derivatives of 8-hydroxyquinoline, a close analog, have shown significant biological activities.[22]

-

Fluorescent Probes: The 7-aminoquinoline scaffold is known to be a component of fluorescent molecules.[7] It is possible that this compound or its derivatives could be developed as fluorescent probes for detecting metal ions or for use in cellular imaging.

-

Material Science: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs) and other electronic materials. The specific electronic properties of this compound may make it a candidate for such applications.

Safety and Handling

No specific safety data is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the safety data for related aminoquinolines, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents an intriguing yet under-explored molecule within the vast and pharmacologically significant quinoline family. While direct experimental data is limited, this in-depth technical guide has provided a comprehensive framework for its study. By leveraging predicted properties, data from related compounds, and detailed experimental protocols, researchers are now better equipped to synthesize, characterize, and explore the potential applications of this compound. The proposed synthetic route offers a clear path to obtaining the material for further investigation, and the detailed analytical methodologies provide a robust system for validating its physicochemical properties. The potential for this molecule in drug discovery and materials science warrants further investigation, and it is our hope that this guide will serve as a valuable resource for scientists and researchers in the field.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 580-19-8 CAS MSDS (7-Aminoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. dempochem.com [dempochem.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. rsc.org [rsc.org]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 18. 7-Quinolinol [webbook.nist.gov]

- 19. Quinoline [webbook.nist.gov]

- 20. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]

- 21. Quinoline [webbook.nist.gov]

- 22. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 23. mdpi.com [mdpi.com]

Foreword: The Quinoline Scaffold in Modern Therapeutics

An In-depth Technical Guide to 7-Aminoquinolin-3-ol: Structural Analogs and Derivatives for Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a vast spectrum of diseases, from infectious diseases to oncology.[1][2][3] Quinoline derivatives are found in numerous natural products and have been successfully translated into clinically significant drugs, demonstrating a remarkable range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][3]

This guide focuses on a specific, yet highly versatile, member of this family: This compound . The strategic placement of an electron-donating amino group at the 7-position and a hydroxyl group at the 3-position creates a unique chemical entity with significant potential for chemical modification and biological interaction. This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals, aiming to elucidate the structure, synthesis, and therapeutic potential of this compound and its derivatives, thereby providing a foundation for future discovery efforts.

Part 1: The this compound Core: Structural and Physicochemical Landscape

A thorough understanding of the core molecule is fundamental to designing effective analogs. The this compound scaffold presents a unique combination of functional groups that dictate its chemical behavior and potential for biological activity.

Molecular Structure and Properties

The foundational structure consists of the quinoline nucleus with an amino (-NH₂) group at position 7 and a hydroxyl (-OH) group at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 122855-38-3 | [4] |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| XLogP | 1.523 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| pKa (most acidic) | ~9.05 (phenolic hydroxyl) | [4] |

| TPSA | 59.14 Ų | [4] |

Note: These values are computationally predicted and should be confirmed experimentally.

The Significance of the 3-OH and 7-NH₂ Substitution Pattern

The substitution pattern is not arbitrary; it imbues the molecule with specific electronic and interactive properties.

-

Electronic Effects: The amino group at C7 and the hydroxyl group at C3 are both strong electron-donating groups. They enrich the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions and modulating the pKa of the quinoline nitrogen.

-

Hydrogen Bonding Capacity: The presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (quinoline nitrogen, -OH, -NH₂) sites is critical. This allows for specific, directional interactions with biological targets such as enzyme active sites or receptors, which is often a key determinant of pharmacological activity.

-

Fluorescent Potential: The combination of a strong electron-donating group (amino) and the extended π-system of the quinoline ring can give rise to intramolecular charge-transfer (ICT) fluorescence.[5] This property makes derivatives of this scaffold potential candidates for development as biological probes or imaging agents.

Part 2: Synthetic Strategies for Analog Development

The ability to synthesize a diverse library of analogs is paramount for exploring structure-activity relationships (SAR). The quinoline scaffold is amenable to several classic and modern synthetic methodologies.

Foundational Quinoline Synthesis

Several named reactions form the bedrock of quinoline synthesis, including the Skraup, Friedländer, and Knorr syntheses.[6] These methods typically involve the condensation and cyclization of anilines with carbonyl compounds. For instance, the Friedländer synthesis condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl, providing a direct route to substituted quinolines.[6]

A General Workflow for 7-Aminoquinoline Analog Synthesis

A robust strategy for generating a library of this compound derivatives involves a multi-step sequence that allows for late-stage diversification. This approach provides the flexibility to modify different parts of the molecule to fine-tune its properties.

Caption: General synthetic workflow for producing a library of substituted 7-aminoquinoline analogs.

Key Diversification Reactions

To build a comprehensive library for SAR studies, specific positions on the quinoline ring can be modified using modern synthetic techniques.

-

Suzuki and Negishi Couplings: Starting with a halogenated quinoline intermediate (e.g., 7-bromo-4-chloroquinoline), these palladium-catalyzed cross-coupling reactions are exceptionally powerful for introducing a wide range of aryl, heteroaryl, or alkyl groups.[7] This is a field-proven method for generating biaryl and alkylaryl analogs.[7][8]

-

Ullmann Coupling: This copper-catalyzed reaction is particularly useful for forming diaryl ether linkages, a common motif in potent 4-aminoquinoline antimalarials.[7][8]

-

Functionalization of the Amino Group: The 7-amino group can be readily acylated, alkylated, or used as a handle for further coupling reactions to append different side chains or functional groups.

Example Experimental Protocol: Suzuki Coupling for C-7 Arylation

This protocol describes a self-validating system for introducing diversity at the 7-position, a critical step in SAR exploration.

Objective: To synthesize a 7-aryl-4-aminoquinoline derivative from a 7-bromo intermediate.

Materials:

-

7-Bromo-4-chloroquinoline intermediate

-

Desired arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Amine side chain (e.g., N,N-diethylethylenediamine)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 7-bromo-4-chloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 10:1 dioxane/water) followed by the palladium catalyst (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 7-aryl-4-chloroquinoline intermediate by flash column chromatography on silica gel.

-

Side Chain Addition: In a sealed tube, dissolve the purified intermediate in a suitable solvent (e.g., n-butanol) and add an excess of the amine side chain (e.g., 3-5 eq). Heat the reaction to 120-140 °C for 12-24 hours.

-

Final Purification: After completion, cool the reaction, remove the solvent in vacuo, and purify the final product by column chromatography or preparative HPLC to yield the target 7-aryl-4-aminoquinoline analog.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its potential to be tailored into potent and selective therapeutic agents. Decades of research on related quinolines provide a rich dataset for understanding the SAR of this class.

Overview of Therapeutic Areas

Quinoline derivatives have demonstrated efficacy in a multitude of therapeutic areas:

-

Antimalarial: Historically, quinolines like chloroquine have been the frontline treatment for malaria.[7]

-

Anticancer: Many quinoline-based compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[2]

-

Antibacterial: Quinolones inhibit bacterial DNA gyrase, making them effective antibiotics.[9]

-

Neurodegenerative Diseases: Certain derivatives have been investigated as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS), implicated in neurodegeneration.[10]

Key Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline ring has yielded critical insights into what drives biological activity, particularly in the context of antimalarial agents.

Table 2: Summary of SAR for 4-Aminoquinoline Derivatives

| Position | Modification | Impact on Activity (Primarily Antimalarial) | References |

| 7-Position | -Cl, -Br, -I | Potent activity against both sensitive and resistant P. falciparum strains. | [11][12] |

| -CF₃, -F | Generally less active, especially against resistant strains. | [11][12][13] | |

| -OMe | Substantially reduced or inactive. | [11][12] | |

| Biaryl or Diaryl Ether | Can confer potent activity against multi-drug resistant strains. | [7][8] | |

| 4-Position | Alkylamino Side Chain | Crucial for activity; length and basicity are key parameters. | [14] |

| Intramolecular H-Bonding | A side chain capable of forming an intramolecular hydrogen bond is critical for overcoming chloroquine resistance. | [7] |

Causality Behind SAR:

-

Electron-withdrawing groups at C7 , such as halogens, are believed to lower the pKa of the quinoline nitrogen.[13] This modulation of basicity is thought to be crucial for drug accumulation in the acidic digestive vacuole of the malaria parasite, a key step in its mechanism of action.

-

The lipophilicity of the C7 substituent also influences the compound's ability to associate with hematin, which is central to inhibiting hemozoin formation.[13]

-

Bulky groups at C7 , like biaryl systems, may help the molecule evade resistance mechanisms, such as efflux pumps, that recognize the simpler chloroquine structure.[7]

Potential Mechanisms of Action (MOA)

The versatility of the quinoline scaffold allows its derivatives to interact with a range of biological targets.

Caption: Potential MOA: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

-

Kinase Inhibition: As shown in the diagram above, many quinoline derivatives function as ATP-competitive inhibitors of protein kinases.[15] By binding to the ATP pocket in the kinase domain, they prevent the phosphorylation of downstream substrates, thereby blocking signaling pathways that drive cancer cell growth.

-

Inhibition of Hemozoin Formation: In the context of malaria, 4-aminoquinolines accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme—a byproduct of hemoglobin digestion. They cap the growing hemozoin crystal, leading to a buildup of toxic free heme and parasite death.[14]

-

DNA Methyltransferase (DNMT) Inhibition: Some complex quinoline structures have been identified as inhibitors of DNMT1, an enzyme involved in epigenetic regulation.[16] This represents an exciting avenue for cancer therapy.

Bioassay Protocol: In Vitro Antimalarial Activity Screening

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a quinoline analog against a chloroquine-resistant strain of Plasmodium falciparum.

Methodology: SYBR Green I-based fluorescence assay.

-

Parasite Culture: Maintain a continuous culture of a chloroquine-resistant P. falciparum strain (e.g., K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for testing.

-

Assay Plate Setup: Add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate. Add 100 µL of the diluted test compounds to the wells. Include positive (chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plates for 72 hours in a controlled environment (37 °C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature. The buffer lyses the red blood cells, and the dye intercalates with the DNA of the parasites.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the percentage of parasite growth inhibition versus the log of the drug concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 4: Future Directions and Concluding Remarks

The this compound scaffold and its relatives remain a fertile ground for therapeutic innovation. While challenges such as drug resistance and off-target toxicity persist, new opportunities are continually emerging.

-

Polypharmacology: Designing single molecules that can modulate multiple targets is a growing trend. Quinoline derivatives that dually inhibit targets like DNMT1 and G9a histone methyltransferase are being explored as novel epigenetic anticancer agents.[16]

-

Targeted Delivery and Prodrugs: Modifying the quinoline core to create prodrugs or conjugate them to targeting moieties could enhance their therapeutic index, delivering the active agent more specifically to diseased tissues and reducing systemic side effects.

-

Fluorescent Probes: The inherent fluorescent properties of some 7-aminoquinoline derivatives can be harnessed to develop probes for cellular imaging and diagnostics, providing tools to better understand disease pathology.[5]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dempochem.com [dempochem.com]

- 5. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]

- 10. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

The Emergence of a Scaffold: A Technical Guide to the Synthesis and History of 7-Aminoquinolin-3-ol

Abstract

The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry, underpinning the therapeutic activity of a vast range of pharmaceuticals. While many quinoline derivatives are well-documented, specific isomers like 7-Aminoquinolin-3-ol (CAS No. 1261810-14-3) remain less explored in historical literature, representing a facet of chemical space ripe for investigation. This technical guide provides an in-depth analysis of the probable synthetic history and discovery context of this compound. Rather than detailing a single, seminal discovery, this guide posits a logical, scientifically-grounded pathway to its synthesis, drawing from the foundational "named reactions" of quinoline chemistry. We will explore the causality behind strategic synthetic choices, provide detailed hypothetical protocols, and discuss the potential applications of this molecule for researchers and drug development professionals.

Introduction: The Enduring Legacy of the Quinoline Core

The story of quinoline begins not in a laboratory, but in the fractional distillation of coal tar. First isolated by Friedlieb Ferdinand Runge in 1834, this simple bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, quickly became a cornerstone of synthetic chemistry. The late 19th century saw a surge in the development of methods to construct this scaffold, driven by the burgeoning dye industry and the quest to synthesize quinine and other natural alkaloids.

Classic reactions such as the Skraup Synthesis (1880) , Combes Synthesis (1888) , and Friedländer Synthesis (1882) provided robust, albeit often harsh, methods to access the quinoline core.[1][2] These foundational methods are not merely historical footnotes; they established the fundamental principles of electrophilic aromatic substitution and cyclization that remain relevant in modern organic synthesis.[3] The versatility of the quinoline ring, with its multiple sites for substitution, has cemented its status as a "privileged scaffold" in drug discovery.

The Enigma of this compound: A Modern Discovery

Unlike quinoline itself or its more famous derivatives, a specific, documented "discovery" of this compound is not prominent in the annals of classical chemistry. Its existence, confirmed by its CAS number (1261810-14-3), points to a more recent origin, likely emerging from modern compound library synthesis or as a specific target in a contemporary drug discovery program.[4]

Therefore, its "history" is best understood not as a linear narrative but as the logical culmination of over a century of synthetic innovation. The challenge lies in constructing this specific di-substituted pattern—an electron-donating amino group at the 7-position and a hydroxyl group at the 3-position—on the quinoline core. This requires a retrosynthetic approach grounded in the established reactivity of aromatic amines and phenols.

A Plausible Synthetic Pathway: A Retrosynthetic and Forward-Thinking Approach

Synthesizing a di-substituted quinoline like this compound requires careful strategic planning to control regioselectivity. A direct synthesis is challenging; therefore, a multi-step approach beginning with a suitably substituted aniline is the most logical pathway. Our proposed synthesis leverages the principles of the Skraup reaction, followed by standard aromatic functional group interconversions.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway involving the reduction of a nitro group to form the 7-amino functionality. This implies a key intermediate: 3-Hydroxy-7-nitroquinoline . This intermediate, in turn, can be envisioned as arising from a cyclization reaction, such as a Skraup synthesis, starting from a commercially available and appropriately substituted aminophenol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically sound, procedure based on established methodologies.

Step 1: Synthesis of 3-Hydroxy-7-nitroquinoline via Modified Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[5] Starting with an aminophenol requires careful control of the reaction conditions to prevent unwanted side reactions.

-

Rationale: We begin with 3-Amino-5-nitrophenol. The amino group will direct the cyclization, and the existing nitro group provides the necessary functionality for later conversion to the 7-amino group. The hydroxyl group at the 3-position of the final product is derived from the meta-position of the starting aniline, a known outcome of the Skraup reaction mechanism.

-

Materials:

-

3-Amino-5-nitrophenol

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ferrous sulfate (FeSO₄·7H₂O) (as a moderator for the exothermic reaction)

-

An oxidizing agent (e.g., the nitro group of the starting material can serve as the internal oxidant, or a milder external one can be added)

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath.

-

Add ferrous sulfate heptahydrate to moderate the reaction.

-

Slowly add 3-Amino-5-nitrophenol to the mixture with vigorous stirring.

-

Heat the reaction mixture cautiously in an oil bath. The reaction is notoriously exothermic and must be controlled.[6] Maintain a temperature of 130-150°C for 3-4 hours.

-

After cooling, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until alkaline, which will precipitate the crude product.

-

Filter the crude 3-Hydroxy-7-nitroquinoline, wash with cold water, and purify by recrystallization.

-

Step 2: Reduction of 3-Hydroxy-7-nitroquinoline to this compound

The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation.

-

Rationale: Catalytic hydrogenation or metal-acid reduction are common methods. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective choice for this transformation.

-

Materials:

-

3-Hydroxy-7-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

Dissolve 3-Hydroxy-7-nitroquinoline in ethanol or a similar solvent in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and make it strongly alkaline by the slow addition of a concentrated NaOH solution to precipitate the tin salts and liberate the free amine.

-

Extract the aqueous slurry with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Physicochemical Properties and Characterization

The successful synthesis of this compound would be confirmed through a suite of standard analytical techniques. The predicted properties provide a baseline for experimental validation.

| Property | Predicted Value / Method | Rationale |

| Molecular Formula | C₉H₈N₂O | Based on chemical structure. |

| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Typical for small aromatic molecules. |

| ¹H NMR | Complex aromatic signals | Expect distinct signals for each proton on the bicyclic system, with characteristic splitting patterns. |

| ¹³C NMR | 9 distinct carbon signals | Expect signals for the 9 unique carbon atoms in the aromatic scaffold. |

| Mass Spectrometry | M+H⁺ peak at m/z 161.18 | High-resolution mass spectrometry would confirm the elemental composition. |

| pKa | ~5 (amino), ~9 (hydroxyl) | The amino group is a weak base, and the phenolic hydroxyl is a weak acid. |

Potential Applications and Future Directions

While specific biological data for this compound is scarce, the activities of related compounds provide a strong basis for predicting its potential utility in drug discovery.

-

Antimalarial Agents: The 4-aminoquinoline core is famously the basis for chloroquine. While this is a 3-hydroxy-7-amino isomer, the general scaffold is of high interest in antimalarial research.

-

Anticancer Therapeutics: Numerous quinoline derivatives have been investigated as kinase inhibitors and cytotoxic agents. The specific substitution pattern of this compound could offer novel interactions with biological targets.

-

Fluorescent Probes: The combination of electron-donating (amino) and electron-withdrawing/donating (hydroxyl) groups on an aromatic system can give rise to interesting photophysical properties, suggesting potential use in designing fluorescent probes for bioimaging.

The workflow for exploring these applications is well-established in the field of medicinal chemistry.

References

7-Aminoquinolin-3-ol stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 7-Aminoquinolin-3-ol

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold.[1] As with any chemical entity intended for advanced applications, particularly in drug development, a thorough understanding of its intrinsic stability is paramount.[2][3] This technical guide provides a comprehensive examination of the stability profile of this compound. We delve into the primary degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to anticipate, identify, and mitigate the degradation of this compound, ensuring the development of stable and robust formulations.

Introduction: The Chemical Context of this compound

The this compound molecule incorporates a quinoline core, a bicyclic aromatic heterocycle, functionalized with both an amino (-NH₂) group and a hydroxyl (-OH) group. This specific arrangement of functional groups, akin to an aminophenol system, dictates its chemical reactivity and susceptibility to degradation. The electron-donating nature of both substituents activates the aromatic ring system, making it particularly prone to oxidative processes.[4] Understanding these inherent liabilities is the first step in designing effective stabilization strategies and developing reliable analytical methods.[5] Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are an essential tool for rapidly elucidating these degradation pathways.[2][5]

Physicochemical Properties and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The presence of the basic amino group and the acidic hydroxyl group means the molecule's charge and reactivity are highly pH-dependent.

-

Amino Group: The 7-amino group is a primary nucleophile and a site for protonation in acidic media.

-

Hydroxyl Group: The 3-hydroxyl group is phenolic, making it weakly acidic and highly susceptible to oxidation, especially when deprotonated under neutral to basic conditions.[4]

-

Aromatic System: The quinoline ring is a chromophore, capable of absorbing UV and visible light, which can trigger photolytic degradation.[6]

The combination of these features suggests that oxidation and photolysis are likely the most significant degradation pathways.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that helps establish degradation pathways and validate the specificity of stability-indicating analytical methods.[3][5] The following sections detail the likely behavior of this compound under standard stress conditions.

Oxidative Degradation

Oxidation is predicted to be the most facile degradation pathway for this compound due to its aminophenol-like structure.[4]

Causality: The electron-rich ring system is highly susceptible to attack by oxidizing agents like hydrogen peroxide (H₂O₂), atmospheric oxygen, or metal ion catalysts. The hydroxyl and amino groups are the primary sites of oxidation.

Predicted Pathway:

-

Initial oxidation likely forms a reactive quinone-imine or quinone-dione intermediate.

-

These intermediates are highly electrophilic and can readily undergo further reactions.

-

A common outcome is polymerization, leading to the formation of colored, often insoluble, degradation products. This is frequently observed as a solution changing color to yellow, pink, or brown.[4]

Photodegradation

Compounds with extensive aromatic systems, like quinoline, are often photosensitive.[6]

Causality: Absorption of UV or visible light can excite the molecule to a higher energy state, initiating degradation reactions. This can occur through direct photolysis or reaction with reactive oxygen species generated by photosensitization.

Predicted Pathway:

-

Photo-oxidation: Light can accelerate the oxidative processes described above.

-

Ring Modification: Photocatalytic studies on quinoline suggest that degradation can involve hydroxylation of the ring system or cleavage of the pyridine ring.[7] Superoxide radicals may attack the pyridine ring, while hydroxyl radicals can attack the benzene portion of the molecule.[7]

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by water.

Causality: The core quinoline ring is generally stable to hydrolysis under mild acidic and basic conditions. However, extreme pH and elevated temperatures can force degradation.

Predicted Pathway: While the aromatic ring itself is robust, forced hydrolytic conditions are a standard part of stress testing to confirm stability.[8] Significant degradation via this pathway is not anticipated unless under harsh conditions, where ring opening might occur.

Thermal Degradation

Exposure to high temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

Causality: In the solid state, thermal degradation can lead to decomposition, often signaled by melting point depression or discoloration. In solution, elevated temperatures accelerate other degradation modes, particularly oxidation.[4]

Predicted Pathway: The specific pathway is complex and can involve fragmentation of the molecule. Analysis of volatile decomposition products would be necessary for full elucidation.[9]

Summary of Stress Conditions & Expected Outcomes

| Stress Condition | Reagent/Method | Typical Conditions | Predicted Primary Degradation Pathway | Expected Observation |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature, 24 hrs | Formation of quinone-imine intermediates, polymerization | Solution color change (yellow/brown), potential precipitation |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60°C, 24 hrs | Generally stable, potential for minor degradation | Minimal change expected |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60°C, 24 hrs | Accelerated oxidation due to deprotonation of hydroxyl group | Significant color change, higher % degradation than acid |

| Photolysis | UV (e.g., 254 nm) & Visible Light | Controlled light chamber (ICH Q1B) | Photo-oxidation, ring hydroxylation/cleavage | Color change, appearance of multiple degradants |

| Thermolysis (Solution) | Heat in stock solution | 80°C, 24 hrs | Acceleration of oxidation and other pathways | Similar to oxidation/hydrolysis but faster |

| Thermolysis (Solid) | Dry heat on solid powder | 105°C, 24 hrs | Decomposition, fragmentation | Discoloration of powder, potential charring |

Visualization of Degradation & Experimental Workflow

Diagrams are essential for visualizing the relationships between stress conditions and potential molecular changes, as well as the logical flow of a stability study.

Caption: Potential degradation pathways under oxidative and photolytic stress.

Caption: A typical experimental workflow for a forced degradation study.[8]

Key Experimental Protocols

The following protocols provide a framework for conducting stability studies on this compound. Trustworthiness is ensured by incorporating system suitability and method validation steps.

Protocol 1: Forced Degradation Study

This protocol is designed to generate potential degradation products for analytical method development and pathway elucidation.[2][8]

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Stress Conditions: For each condition, use a separate aliquot of the stock solution.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and incubate at 80°C.

-

Photolytic Degradation: Place 2 mL of the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) and expose it to a light source providing both UV and visible light, as specified by ICH Q1B guidelines.[10] Run a dark control in parallel, wrapped in aluminum foil.

-

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Processing:

-

Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a final target concentration (e.g., 50 µg/mL) with the mobile phase.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating method is crucial to separate the parent compound from all potential degradation products.[8]

Objective: To develop and validate an HPLC method capable of resolving this compound from its process impurities and degradation products.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a low percentage of B, gradually increase to elute degradants, then return to initial conditions. (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent and degradants.

-

Injection Volume: 10 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines.

-

Specificity: Analyze stressed samples to demonstrate that degradant peaks do not interfere with the parent peak. Peak purity analysis using the PDA detector is essential to confirm this.

-

Linearity, Accuracy, Precision, and Robustness: Perform standard validation experiments to ensure the method is reliable for quantification.

-

Conclusion

The stability of this compound is governed by the reactive aminophenol moiety within its quinoline structure. The primary degradation pathways are oxidation and photolysis, which can lead to the formation of colored polymeric byproducts and other modified species. A systematic approach using forced degradation studies is essential to map these vulnerabilities. The protocols and insights provided in this guide offer a robust framework for researchers to assess the stability of this compound, enabling the development of stable formulations and reliable analytical controls critical for its successful application in research and drug development.

References

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

solubility of 7-Aminoquinolin-3-ol in different solvents

An In-depth Technical Guide to the Solubility of 7-Aminoquinolin-3-ol

Abstract

This compound is a heterocyclic organic compound belonging to the quinoline family, a class of molecules renowned for their diverse biological activities and prevalence as scaffolds in medicinal chemistry.[1][2] The utility of any compound in research and development, particularly in biological assays and formulation studies, is fundamentally governed by its solubility. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will explore the theoretical principles dictating its solubility, present its expected solubility profile across a range of common laboratory solvents, provide detailed experimental protocols for solubility determination, and offer practical guidance for troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work.

Introduction: The Significance of this compound and Solubility

The quinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a wide spectrum of applications, including anticancer, antimalarial, antiviral, and antiseptic properties.[1] this compound, as a substituted quinoline, possesses structural features—specifically an amino group and a hydroxyl group—that suggest a rich and tunable chemical reactivity and potential for biological interactions.

The journey from a promising molecule to a viable drug candidate or a useful research tool is fraught with challenges, one of the most critical being solubility. Poor solubility can lead to low bioavailability, inaccurate results in high-throughput screening (HTS) campaigns, and significant hurdles in formulation development.[3][4] Understanding and mastering the solubility of a compound like this compound is therefore not a trivial preliminary step but a critical factor for experimental success. This guide aims to provide the foundational knowledge and practical methodologies to achieve this.

Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its molecular structure. The presence of both a basic amino group and an acidic hydroxyl group, combined with the largely nonpolar aromatic quinoline core, results in a molecule with amphipathic and pH-dependent characteristics.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [6] |

| Molecular Weight | 160.17 g/mol | [6] |

| Predicted pKa (Most Acidic) | ~9.5 (Phenolic Hydroxyl) | [7] |

| Predicted pKa (Most Basic) | ~4.5 (Amino Group) | [7] |

| Predicted XLogP3-AA | 1.1 - 1.2 | [6][8] |

| Hydrogen Bond Donors | 2 | [6][8] |

| Hydrogen Bond Acceptors | 3 | [6][8] |

Note: Predicted values are estimations based on the structure and should be confirmed experimentally.

Guiding Principles of Solubility

The solubility of a solid in a liquid solvent is governed by several key factors, including temperature, pressure, and the intermolecular forces between the solute and solvent molecules.[9][10] For a compound like this compound, the most critical factors are solvent polarity and the pH of the medium.

The Role of Solvent Polarity

The principle of "like dissolves like" is the primary determinant of solubility.[9] Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.

-

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[11][12] They are effective at solvating ions and polar molecules.

-

Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[11][13] They are excellent for dissolving a wide range of polar and nonpolar compounds.[14]

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and cannot engage in strong hydrogen bonding. They are best for dissolving nonpolar solutes.

The Critical Influence of pH

Due to its amino and hydroxyl functional groups, the solubility of this compound is highly dependent on pH.[5]

-

In Acidic Solutions (pH < 4): The basic amino group becomes protonated (-NH₃⁺), forming a positively charged ion. This salt form is significantly more polar and thus exhibits increased solubility in aqueous media.[5]

-

In Neutral Solutions (pH ≈ 7): The molecule exists primarily in its neutral, zwitterionic, or least-charged state, where the nonpolar quinoline core dominates, leading to low aqueous solubility.[5]

-

In Basic Solutions (pH > 10): The acidic hydroxyl group is deprotonated (-O⁻), forming a negatively charged phenolate ion. This also increases polarity and enhances aqueous solubility.[5]

Caption: Factors influencing the solubility of this compound.

Expected Solubility Profile

Based on the physicochemical properties and the behavior of structurally similar aminoquinolines, the following table summarizes the expected solubility of this compound in various common solvents.[5][15]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | High | These solvents effectively solvate both the polar functional groups and the aromatic ring system. DMSO is an excellent choice for preparing concentrated stock solutions.[5][14] |

| Lower Alcohols | Ethanol, Methanol | Moderate to High | The hydroxyl group of the alcohol can form hydrogen bonds with the amino and hydroxyl groups of the solute.[5] |

| Acidic Aqueous | HCl (pH < 4), Acetate Buffer | Moderate to High | The basic amino group is protonated, forming a more soluble hydrochloride salt.[5] |

| Basic Aqueous | NaOH (pH > 10), Carbonate Buffer | Moderate to High | The acidic phenolic hydroxyl group is deprotonated, forming a more soluble salt.[5] |

| Neutral Aqueous | Water, PBS (pH 7.4) | Low / Poor | The nonpolar quinoline core dominates, limiting solubility when the molecule is in its neutral state.[5] |

| Nonpolar Organic | Hexane, Toluene | Very Low / Insoluble | The polar amino and hydroxyl groups prevent dissolution in nonpolar solvents.[5] |

Experimental Protocols for Solubility Assessment

Accurate determination of solubility is crucial for reproducible experiments. The following protocols outline standard procedures for preparing stock solutions and assessing aqueous solubility.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is foundational for most biological assays, where a compound is serially diluted into an aqueous buffer from a concentrated organic stock.

Materials:

-

This compound (solid powder)

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Appropriate glass vial with a screw cap

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder into a clean, dry vial.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

-

Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

-

Assisted Dissolution (if necessary): If the compound is not fully dissolved, use one or both of the following methods:

-

Final Inspection: Once a clear, homogenous solution is obtained, it is ready for use or storage.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture, to maintain stability.[5]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility in a specific aqueous buffer, a critical parameter for formulation and preclinical studies.

Caption: Experimental workflow for the Shake-Flask solubility assay.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 x g) or by filtering through a low-binding 0.22 µm syringe filter.

-

Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate solvent (e.g., acetonitrile or methanol) to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. This value represents the thermodynamic solubility.

Troubleshooting Common Solubility Issues

| Problem | Possible Cause | Recommended Solution |

| Compound fails to dissolve in 100% DMSO. | Low intrinsic solubility, even in organic solvents. Or, the compound may have degraded or absorbed moisture. | Use gentle heating and sonication to aid dissolution.[5] Ensure the compound has been stored correctly in a cool, dry, and dark place. Consider using a fresh batch.[5] |

| Precipitate forms when diluting DMSO stock into aqueous buffer. | The final concentration exceeds the compound's aqueous solubility limit. The final concentration of DMSO is too low to maintain solubility. | Decrease the final concentration of the compound in the working solution. Increase the final percentage of DMSO in the working solution, if permissible for the experiment (most cell-based assays tolerate up to 0.5-1% DMSO).[16] |

| Low solubility in neutral aqueous buffer (e.g., PBS pH 7.4). | The pH of the buffer is not optimal for this amphipathic molecule. | Adjust the pH of your aqueous buffer. Test a range of pH values (e.g., from 4 to 9) to find the optimal pH for solubility.[5] |

| Inconsistent results between experiments. | Equilibration time was insufficient in thermodynamic assays. Temperature fluctuations. | Ensure equilibration is allowed to proceed for at least 24 hours. Maintain strict temperature control throughout the experiment. |

Conclusion

This compound is a molecule with significant potential, but its effective use hinges on a thorough understanding of its solubility. Its amphipathic nature makes its solubility highly tunable, particularly through pH modification. While it exhibits poor solubility in neutral aqueous solutions, its solubility is significantly enhanced in both acidic and basic media, as well as in polar aprotic solvents like DMSO and DMF. By applying the theoretical principles and practical protocols outlined in this guide, researchers can confidently prepare solutions, design robust experiments, and unlock the full potential of this valuable quinoline derivative.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 7-Aminoquinolin-8-ol | C9H8N2O | CID 12909488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 15. Photochemistry of 5-aminoquinoline in protic and aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Theoretical and Computational Treatise on 7-Aminoquinolin-3-ol: A Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive theoretical and computational framework for the study of 7-Aminoquinolin-3-ol, a promising but under-explored scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and practical, field-proven insights. By elucidating the causality behind methodological choices and grounding all claims in authoritative sources, this guide aims to serve as a self-validating system for the exploration of this and similar quinoline derivatives.

Introduction: The Quinoline Scaffold and the Untapped Potential of this compound

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoline scaffold lies in its susceptibility to functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. This compound, featuring both an electron-donating amino group and a phenolic hydroxyl group, presents a particularly intriguing candidate for drug design. These functional groups offer multiple points for hydrogen bonding and potential metabolic transformations, making it a prime subject for theoretical and computational investigation to unlock its therapeutic potential.

This guide will navigate the theoretical landscape of this compound, from its conceptual synthesis to the prediction of its spectroscopic and electronic properties, culminating in an exploration of its potential as a pharmacophore.

Part 1: Molecular Structure and Proposed Synthesis